Cas no 2172190-39-3 (2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)

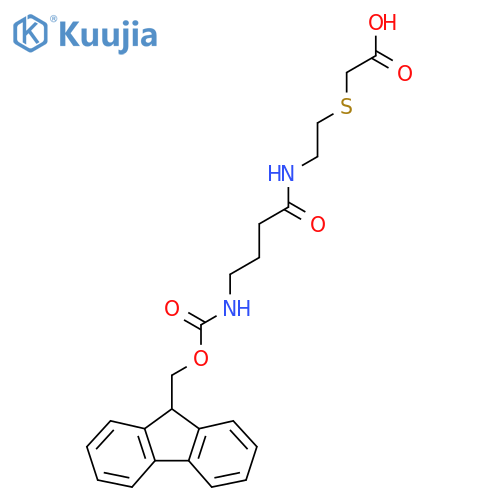

2172190-39-3 structure

商品名:2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid

- EN300-1514276

- 2172190-39-3

- 2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid

-

- インチ: 1S/C23H26N2O5S/c26-21(24-12-13-31-15-22(27)28)10-5-11-25-23(29)30-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,24,26)(H,25,29)(H,27,28)

- InChIKey: QHKMLWONWXOAHN-UHFFFAOYSA-N

- ほほえんだ: S(CC(=O)O)CCNC(CCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

- せいみつぶんしりょう: 442.15624311g/mol

- どういたいしつりょう: 442.15624311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 12

- 複雑さ: 595

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 130Ų

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1514276-0.05g |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1514276-100mg |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 100mg |

$741.0 | 2023-09-27 | ||

| Enamine | EN300-1514276-0.25g |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1514276-5000mg |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 5000mg |

$2443.0 | 2023-09-27 | ||

| Enamine | EN300-1514276-2500mg |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 2500mg |

$1650.0 | 2023-09-27 | ||

| Enamine | EN300-1514276-50mg |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 50mg |

$707.0 | 2023-09-27 | ||

| Enamine | EN300-1514276-10000mg |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 10000mg |

$3622.0 | 2023-09-27 | ||

| Enamine | EN300-1514276-2.5g |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1514276-1.0g |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1514276-10.0g |

2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]ethyl}sulfanyl)acetic acid |

2172190-39-3 | 10g |

$14487.0 | 2023-06-05 |

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

4. Water

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

2172190-39-3 (2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量